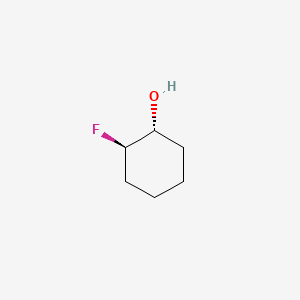

trans-2-Fluorocyclohexanol

Vue d'ensemble

Description

Trans-2-Fluorocyclohexanol: is an organic compound with the molecular formula C6H11FO It is a fluorinated cyclohexanol derivative, characterized by the presence of a fluorine atom at the second position of the cyclohexane ring

Applications De Recherche Scientifique

Trans-2-Fluorocyclohexanol has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: this compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.

Medicine: This compound is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

Mécanisme D'action

Target of Action

It’s known that the compound has been studied for its conformational preferences .

Mode of Action

Trans-2-Fluorocyclohexanol has been investigated for its conformational preferences, particularly its ability to form intramolecular hydrogen bonds . The compound’s interaction with its targets involves the formation of hydrogen bonds between the fluorine and hydroxyl group . This interaction influences the conformational preference of the molecule .

Biochemical Pathways

The compound’s ability to form intramolecular hydrogen bonds suggests it may influence pathways where such bonding interactions play a crucial role .

Pharmacokinetics

The compound’s physical properties, such as its boiling point and melting point, have been documented .

Result of Action

The compound’s ability to form intramolecular hydrogen bonds may influence the stability and conformation of molecules in which it is incorporated .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of intramolecular hydrogen bonds in the compound can be affected by the polarity of the surrounding environment . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Trans-2-Fluorocyclohexanol plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds. The compound interacts with enzymes, proteins, and other biomolecules through its hydroxyl group, which can act as both a hydrogen bond donor and acceptor. For instance, this compound has been studied for its interactions with enzymes involved in metabolic pathways, where it can influence enzyme activity by stabilizing or destabilizing specific conformations .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For example, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, this compound can be metabolized by specific dehydrogenases, resulting in the formation of fluorinated metabolites that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. Its distribution within tissues can influence its overall biochemical activity and effectiveness in experimental settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trans-2-Fluorocyclohexanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of cyclohexene oxide with hydrogen fluoride (HF) in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the major product .

Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Trans-2-Fluorocyclohexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trans-2-Fluorocyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield trans-2-Fluorocyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

Oxidation: Trans-2-Fluorocyclohexanone

Reduction: Trans-2-Fluorocyclohexane

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Trans-2-Fluorocyclohexanol can be compared with other similar compounds, such as:

Cyclohexanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

2-Fluorocyclohexanone: An oxidized form of this compound with distinct chemical behavior.

Trans-2-Fluorocyclohexane: A reduced form with different physical and chemical properties.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and altered reactivity, making it a valuable compound in various research and industrial applications .

Propriétés

IUPAC Name |

2-fluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYKFDDTPIOYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984174 | |

| Record name | 2-Fluorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-60-0 | |

| Record name | 2-Fluorocyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the influence of solvents on the conformational equilibrium of trans-2-fluorocyclohexanol?

A1: The conformational preference of this compound is influenced by the solvent used. Studies employing 1H and 13C NMR spectroscopy revealed that the compound predominantly exists in either the axial-axial (ax-ax) or equatorial-equatorial (eq-eq) conformations. In non-polar solvents like carbon tetrachloride, the Gibbs Free Energy difference (ΔG) between these conformations is approximately 1.5 kcal/mol, favoring the eq-eq conformer. This difference decreases to around 1.2 kcal/mol in polar solvents like acetone. [] This suggests that the eq-eq conformer, potentially stabilized by intramolecular hydrogen bonding, is favored across different solvent environments, albeit to varying degrees.

Q2: How does the presence of a fluorine atom at the 2-position influence the conformational preference of this compound compared to cyclohexanol?

A2: The introduction of fluorine significantly alters the conformational preference compared to unsubstituted cyclohexanol. Experimental and computational studies suggest this is largely attributed to the possible formation of an intramolecular hydrogen bond between the fluorine and the hydroxyl hydrogen (OH---F). [, ] This interaction stabilizes the eq-eq conformer where the fluorine and hydroxyl group are in close proximity. In contrast, the analogous methoxy derivative, trans-2-methoxycyclohexanol, does not exhibit such a strong preference, indicating that the OH---F interaction plays a crucial role. []

Q3: What experimental techniques have been used to investigate the conformational behavior of this compound?

A3: Researchers have utilized various spectroscopic and computational methods to probe the structure and conformational dynamics of this compound. * NMR Spectroscopy: Both 1H and 13C NMR experiments, particularly at low temperatures, have been instrumental in identifying distinct signals for the ax-ax and eq-eq conformers and quantifying their relative populations. Analysis of coupling constants provides further insights into the dominant conformations. [, ]* Infrared Spectroscopy: IR spectroscopy can potentially detect shifts in the O-H stretching frequency, serving as an indicator for the presence and strength of the intramolecular OH---F hydrogen bond. []* Computational Chemistry: Theoretical calculations using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been employed to optimize geometries, calculate conformational energies, and analyze bonding features like electron density and orbital interactions. [, ]

Q4: Have any enzymatic resolutions of this compound been reported?

A4: Yes, lipases have demonstrated enantioselectivity towards trans-2-fluorocycloalkanols and their ester derivatives. Researchers successfully employed Pseudomonas cepacia lipase for the deracemization of six- and seven-membered trans-2-fluorocycloalkanols, primarily via hydrolysis of their acetate and chloroacetate esters. [] This lipase, along with Candida rugosa lipase, exhibited preference for the transformation of (R)-enantiomers. Notably, Candida antarctica lipase showed low enantioselectivity for this compound and its esters. [] These findings highlight the potential of biocatalytic approaches for the preparation of enantioenriched fluorohydrins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)